Azane;3,3,3-trifluoropropyl hydrogen sulfate

Toxicology PFAS Alternatives Liver Enlargement

Azane;3,3,3-trifluoropropyl hydrogen sulfate (CAS 80010-35-1), commonly referred to as Telomer B ammonium sulfate, is an ionic ammonium salt of a short-chain (C3) fluorinated alkyl sulfate. It belongs to the class of fluorotelomer intermediates historically used in the synthesis of specialty surfactants and polymers.

Molecular Formula C3H8F3NO4S
Molecular Weight 211.16 g/mol
CAS No. 80010-35-1
Cat. No. B13414961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzane;3,3,3-trifluoropropyl hydrogen sulfate
CAS80010-35-1
Molecular FormulaC3H8F3NO4S
Molecular Weight211.16 g/mol
Structural Identifiers
SMILESC(COS(=O)(=O)O)C(F)(F)F.N
InChIInChI=1S/C3H5F3O4S.H3N/c4-3(5,6)1-2-10-11(7,8)9;/h1-2H2,(H,7,8,9);1H3
InChIKeyOROZLZDKJQSQML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring Azane;3,3,3-trifluoropropyl Hydrogen Sulfate (CAS 80010-35-1): A Short-Chain Fluorinated Intermediate


Azane;3,3,3-trifluoropropyl hydrogen sulfate (CAS 80010-35-1), commonly referred to as Telomer B ammonium sulfate, is an ionic ammonium salt of a short-chain (C3) fluorinated alkyl sulfate . It belongs to the class of fluorotelomer intermediates historically used in the synthesis of specialty surfactants and polymers. Its molecular formula is C3H8F3NO4S, with a molecular weight of 211.16 g/mol . Unlike legacy long-chain perfluoroalkyl substances (PFAS), its C3 fluorocarbon tail suggests a differentiated toxicological and environmental fate profile, making it a substance of interest for evaluating alternatives to restricted compounds like perfluorooctanoic acid (PFOA) and its salts [1].

Why Azane;3,3,3-trifluoropropyl Hydrogen Sulfate Cannot Be Directly Substituted by C8 PFAS Salts


Generic substitution of this compound with longer-chain perfluoroalkyl acid salts, such as ammonium perfluorooctanoate (APFO), is scientifically unsound due to a chain-length-dependent toxicity profile. A direct comparative feeding study in mice established a significant quantitative difference in hepatotoxic potency: APFO induced significant liver enlargement at a dietary level of just 3 ppm, whereas Telomer B ammonium sulfate required substantially higher dietary levels to produce a similar effect [1]. This key finding demonstrates that in-class compounds, despite sharing a fluorinated character, are not interchangeable in applications where biological response is critical, such as in toxicological studies, environmental fate modeling, or the development of new materials with a defined safety profile.

Quantitative Differentiation Evidence for Azane;3,3,3-trifluoropropyl Hydrogen Sulfate


In Vivo Hepatotoxic Potency: 3,3,3-Trifluoropropyl Ammonium Sulfate vs. Ammonium Perfluorooctanoate

In a 14-21 day mouse feeding study, the test compound showed significantly lower liver-enlarging capacity than the benchmark long-chain PFAS, ammonium perfluorooctanoate (APFO). The lowest observed effect level (LOEL) for the target compound was quantitatively higher than that for the comparator, indicating a reduced hepatotoxic potency [1].

Toxicology PFAS Alternatives Liver Enlargement

Physicochemical Property Differentiation: Estimated LogP vs. C8 PFAS Salts

The target compound possesses a calculated LogP of 2.16 , which is substantially lower than the LogP values estimated for long-chain perfluoroalkyl acid salts (e.g., PFOA, estimated LogP around 4-5, depending on the model). This lower lipophilicity is directly linked to its shorter C3 fluorinated chain and implies a reduced propensity for bioaccumulation and different partitioning behavior in environmental and biological systems [1].

Physicochemical Properties Lipophilicity Environmental Fate

Molecular Size and Chain-Length as a Differentiator from C8 Surfactants

With a molecular weight of 211.16 g/mol , this compound is significantly smaller than ammonium perfluorooctanoate (MW 431.1 g/mol). This fundamental difference in molecular size and fluorocarbon chain length (C3 vs. C8) leads to distinct properties in surface activity, aggregation behavior, and the structural architecture of derived polymers, directly impacting the performance of the final product.

Synthesis Intermediate Surfactant Design

Deployment Scenarios for Azane;3,3,3-trifluoropropyl Hydrogen Sulfate Based on Differentiated Evidence


In Vivo Model for Studying Short-Chain PFAS Hepatotoxicity

This compound is the ideal reference standard for toxicology studies designed to compare the mechanisms of liver enlargement between short-chain (C3) and legacy long-chain (C8) perfluoroalkyl substances. The established finding that it induces liver weight gain only at higher doses than APFO [1] makes it a critical control for investigating the chain-length dependence of PPARα activation and other hepatotoxic pathways, a key requirement for regulatory risk assessment.

Synthesis of Novel Fluorinated Materials with Reduced Bioaccumulation Potential

For synthetic chemists procuring a fluorinated building block, the compound's lower LogP (2.16) compared to C8-derived intermediates is a specifiable advantage. It can be used to create fluorinated surfactants, coatings, or polymer subunits where a lower bioaccumulation potential is desired based on the inferred class property, without compromising the ability to introduce a fluorinated moiety for material performance.

Internal Standard for Environmental Fate LC-MS/MS Analysis

Due to its unique C3 fluorinated sulfate structure and distinct molecular weight (211.16 g/mol) , it can serve as a surrogate or internal standard in analytical methods developed to trace the environmental degradation pathways of fluorotelomer sulfates, a use case supported by its differentiation from both C8 PFAS and non-fluorinated sulfates.

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